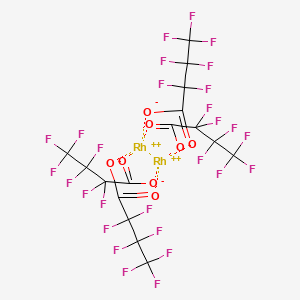
Rhodium(II) heptafluorobutryate dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(II) heptafluorobutyrate dimer is a coordination complex of rhodium, characterized by its unique structure consisting of two rhodium atoms connected by a single bond. Each rhodium atom is coordinated to four heptafluorobutyrate ligands, making it a dimeric compound. This compound is known for its high reactivity and is extensively used in various catalytic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium(II) heptafluorobutyrate dimer typically involves the reaction of rhodium(II) acetate dimer with heptafluorobutyric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of Rhodium(II) heptafluorobutyrate dimer follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure consistency and high yield. The final product is often subjected to rigorous quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium(II) heptafluorobutyrate dimer is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of the Rh-Rh bond.
Substitution: Ligand exchange reactions where the heptafluorobutyrate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands like phosphines, amines, and carboxylates can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species .
Aplicaciones Científicas De Investigación
Rhodium(II) heptafluorobutyrate dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cyclopropanation, C-H activation, and cross-coupling reactions
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the development of metal-based drugs
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, owing to its high catalytic efficiency
Mecanismo De Acción
The mechanism by which Rhodium(II) heptafluorobutyrate dimer exerts its effects involves the coordination of the rhodium center to various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired transformations. The molecular targets and pathways involved depend on the specific reaction and substrate. For example, in cyclopropanation reactions, the rhodium center coordinates to a diazo compound, leading to the formation of a rhodium-carbene intermediate that facilitates the cyclopropanation .
Comparación Con Compuestos Similares
- Rhodium(II) acetate dimer
- Rhodium(II) trifluoroacetate dimer
- Rhodium(II) octanoate dimer
- Rhodium(II) triphenylacetate dimer
Comparison: Rhodium(II) heptafluorobutyrate dimer is unique due to its heptafluorobutyrate ligands, which impart distinct electronic and steric properties compared to other rhodium(II) dimers. These properties influence its reactivity and selectivity in catalytic processes, making it particularly useful in specific applications where other rhodium(II) dimers may not be as effective .
Propiedades
Fórmula molecular |
C16F28O8Rh2 |
|---|---|
Peso molecular |
1057.93 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,4-heptafluorobutanoate;rhodium(2+) |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);;/q;;;;2*+2/p-4 |
Clave InChI |
BNCXPORMMOBRMR-UHFFFAOYSA-J |
SMILES canónico |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
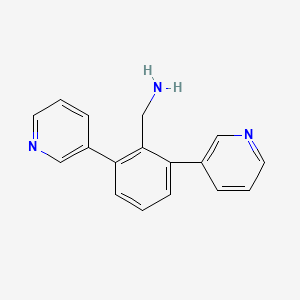
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
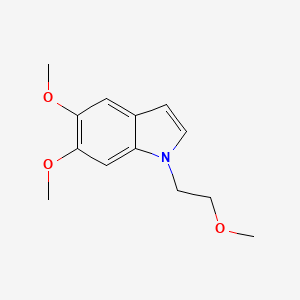
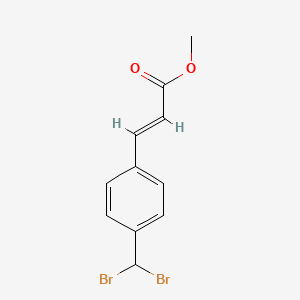
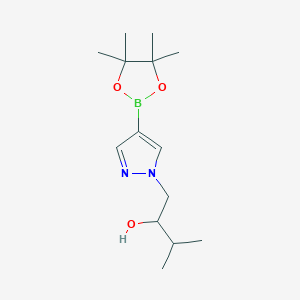

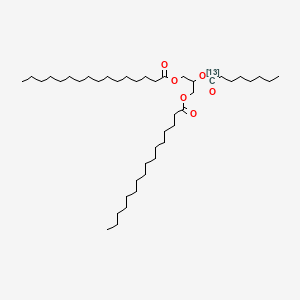
![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

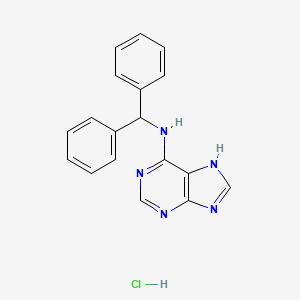
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
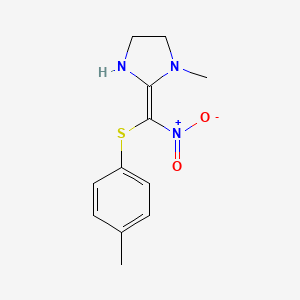
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)
